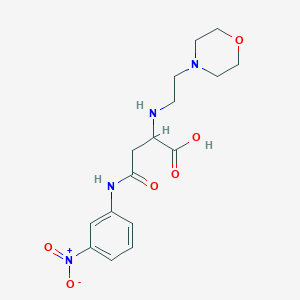

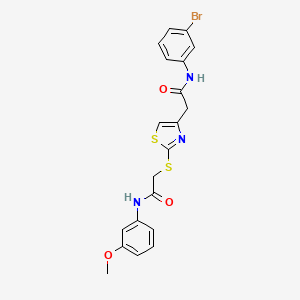

![molecular formula C22H24N2O3 B2425147 N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide CAS No. 500113-88-2](/img/structure/B2425147.png)

N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclohexyl-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide” is a complex organic compound. It contains a benzo[de]isoquinoline group, which is a type of polycyclic aromatic compound, and a butanamide group, which is a type of amide .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[de]isoquinoline group would contribute aromaticity and planarity to the molecule, while the butanamide group would introduce polarity and potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The benzo[de]isoquinoline group is aromatic and thus relatively stable, but could potentially undergo electrophilic aromatic substitution reactions. The butanamide group could participate in typical amide reactions, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of both polar (butanamide) and nonpolar (benzo[de]isoquinoline, cyclohexyl) groups could give the compound unique solubility properties .Scientific Research Applications

Intramolecular Photocycloaddition and Novel Cyclic System Formation

Research by Sakuragi et al. (1994) explored the intramolecular photocycloaddition of the C=C double bond to the C≡N triple bond, resulting in the formation of a novel cyclic system, an isoquinoline derivative. This study contributes to the understanding of how light-induced reactions can be utilized for the synthesis of complex organic molecules, showcasing the potential for creating new cyclic compounds with applications in materials science and molecular engineering (Sakuragi, Koyama, Sakurazawa, Yasui, Tokumaru, & Ueno, 1994).

Arylamides Hybrids for PET Radiotracers Development

Abate et al. (2011) synthesized arylamides hybrids of two high-affinity σ2 receptor ligands, aiming for the development of PET radiotracers for tumor diagnosis. The research highlights the strategic design of hybrid structures to achieve high selectivity and potency for σ2 receptors, indicating a route towards developing more effective diagnostic tools for cancer (Abate, Ferorelli, Contino, Marottoli, Colabufo, Perrone, & Berardi, 2011).

Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives

Elkholy and Morsy (2006) conducted a study on the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives, exploring the reactivity of specific compounds towards various reagents. This research underscores the potential of these derivatives in creating pharmacologically active compounds, highlighting their antimicrobial activity and suggesting their relevance in the development of new therapeutic agents (Elkholy & Morsy, 2006).

Mechanism of Action

Target of Action

It is known that benzo[de]isoquinoline-1,3-dione derivatives are important organic materials due to their outstanding electronic properties .

Mode of Action

It is known that n-heteroacenes, which include unsaturated n atoms in the conjugated backbone, can lower both the electron affinity and ionic potential, which is beneficial for stabilizing and achieving electron transport for the resulting molecules .

Biochemical Pathways

It is known that n-heteroacenes are among the most important electron-accepting materials .

Pharmacokinetics

It is known that the solubility and stability of acenes and heteroacenes can be improved by introducing triisopropylsilyl (tips)-ethynyl groups .

Result of Action

It is known that these molecules have high electron affinity values as confirmed by cyclic voltammetry measurements .

Action Environment

It is known that the structural characteristics and device fabrication via solution processing can be improved by introducing triisopropylsilyl (tips)-ethynyl groups .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-cyclohexyl-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c25-19(23-16-9-2-1-3-10-16)13-6-14-24-21(26)17-11-4-7-15-8-5-12-18(20(15)17)22(24)27/h4-5,7-8,11-12,16H,1-3,6,9-10,13-14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHMERVJVTURBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

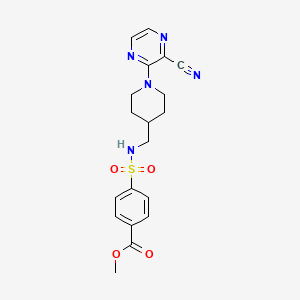

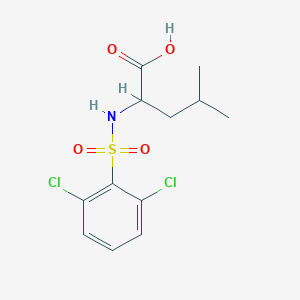

![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2425065.png)

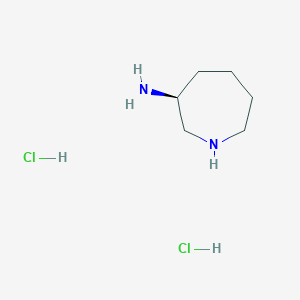

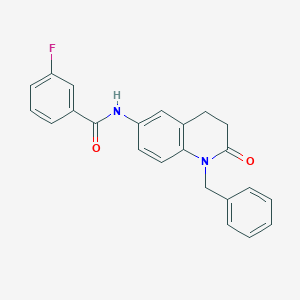

![N-[[1-(3-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2425072.png)

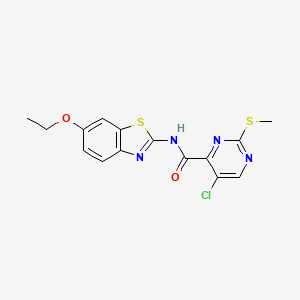

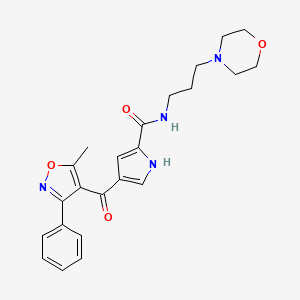

![N-(3,4-dimethoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2425074.png)

![Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2425078.png)

![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)